Pyrrolo[2,1-f][1,2,4]triazine
CAS No.: 66173-26-0
Cat. No.: VC1925328
Molecular Formula: C6H5N3
Molecular Weight: 119.12 g/mol
* For research use only. Not for human or veterinary use.
![Pyrrolo[2,1-f][1,2,4]triazine - 66173-26-0](/images/structure/VC1925328.png)
Specification
CAS No. | 66173-26-0 |
---|---|
Molecular Formula | C6H5N3 |
Molecular Weight | 119.12 g/mol |
IUPAC Name | pyrrolo[2,1-f][1,2,4]triazine |
Standard InChI | InChI=1S/C6H5N3/c1-2-6-4-7-5-8-9(6)3-1/h1-5H |
Standard InChI Key | KGRPHHFLPMPUBB-UHFFFAOYSA-N |
SMILES | C1=CN2C(=C1)C=NC=N2 |
Canonical SMILES | C1=CN2C(=C1)C=NC=N2 |
Introduction
Chemical Structure and Properties
Pyrrolo[2,1-f] triazine consists of a pyrrole ring fused with a 1,2,4-triazine ring, forming a bicyclic system. The bridgehead nitrogen at the junction of the two rings is a distinctive structural feature that contributes to the compound's unique chemical properties and biological activities . The structure can be described as containing a 5-membered pyrrole ring fused with a 6-membered 1,2,4-triazine ring, creating a privileged scaffold found in numerous pharmaceutically important substances .
The basic structure allows for substitution at multiple positions, providing opportunities for structural modification and optimization of biological activities. Common points for substitution include positions 4, 5, 6, and 7, with each position offering different effects on the compound's properties and activities . This versatility in modification has contributed significantly to the compound's utility in medicinal chemistry.
The chemical properties of Pyrrolo[2,1-f] triazine include aromaticity contributed by both the pyrrole and triazine rings, electron-rich pyrrole component combined with the electron-deficient triazine ring, potential for hydrogen bonding through nitrogen atoms, and ability to participate in various chemical reactions, including electrophilic and nucleophilic substitutions.
Synthesis Methods
Multiple synthetic approaches have been developed for the preparation of Pyrrolo[2,1-f] triazine and its derivatives. These methods have evolved from the early reports by Neuenhoeffer and Migliara to more efficient and scalable processes suitable for industrial production.
A recent synthetic strategy reported in 2022 involves 1,3-dipolar cycloadditions of electron-poor dipolarophiles with triazinium ylides. This method begins with synthetically accessible 1,2,4-triazines, which are alkylated under mild conditions to provide 1-alkyl-1,2,4-triazinium salts . These bench-stable salts serve as precursors to triazinium ylides, which then react in 1,3-dipolar cycloadditions to yield polysubstituted pyrrolotriazines in a single step . The resulting compounds can be further elaborated by selective cross-coupling reactions, and experimental data complemented by DFT calculations demonstrate that the reactions can be regio- and diastereoselective .
Table 1 summarizes the major synthetic methods for Pyrrolo[2,1-f] triazine.
Biological Activities
Kinase Inhibition
One of the most significant applications of Pyrrolo[2,1-f] triazine is as a template for kinase inhibitors. The compound was identified as a novel kinase inhibitor template that effectively mimics the well-known quinazoline kinase inhibitor scaffold .
Studies have shown that attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent to the template provides potent biochemical inhibitors of the tyrosine kinase activity of EGFR (Epidermal Growth Factor Receptor), as well as inhibition of cellular proliferation of the human colon tumor cell line DiFi . Similarly, attachment of a 4-((3-hydroxy-4-methylphenyl)amino) substituent has been found to provide potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which also showed effects on the VEGF-dependent proliferation of human umbilical vein endothelial cells .
Pyrrolo[2,1-f] triazine derivatives have also shown promising activity against anaplastic lymphoma kinase (ALK), with some compounds exhibiting excellent in vitro ALK inhibitory activities, both in enzyme (IC50s of 3–57 nM) and cell-based assays (IC50s of 30–500 nM) . Among these, the trans-4-aryl-piperidine-3-ol derivative was found to be most active, indicating a strong influence of stereochemistry on biological activity .
Table 2 summarizes key kinase inhibitory activities of Pyrrolo[2,1-f] triazine derivatives.
Anticancer Properties
Building on their kinase inhibitory activities, many Pyrrolo[2,1-f] triazine derivatives have demonstrated significant anticancer properties. The inhibition of kinases such as EGFR, VEGFR-2, and ALK, which are involved in cell proliferation, survival, and angiogenesis, contributes to the anticancer activities of these compounds .
For example, 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f] triazine-based compounds have been developed as VEGFR-2 kinase inhibitors with potential applications in cancer therapy . These compounds were derived from introducing the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of the pyrrolo[2,1-f] triazine scaffold .
The dual inhibition of HER1 and HER2 kinases by certain pyrrolo[2,1-f] triazine derivatives has led to their clinical development for the treatment of solid tumors . One such compound, BMS-599626, was selected as a clinical candidate based on its favorable pharmacokinetic profile and robust in vivo activity in HER1 and HER2 driven tumor models .
Antiviral Applications
Pyrrolo[2,1-f] triazine has also found important applications in antiviral drug development. One of the most notable examples is its incorporation into remdesivir (Veklury®), a nucleotide analog inhibitor of RNA-dependent RNA polymerase that has been used for the treatment of COVID-19 .
The Pyrrolo[2,1-f] triazine scaffold in remdesivir serves as an important structural component that contributes to the drug's antiviral activity. The compound is a key regulatory starting material in the production of remdesivir, highlighting its significance in contemporary antiviral therapy . The development of efficient and scalable synthetic methodologies for Pyrrolo[2,1-f] triazine has been crucial for ensuring the supply of this important intermediate for the production of antiviral drugs.
Structure-Activity Relationships
Extensive structure-activity relationship (SAR) studies have been conducted on Pyrrolo[2,1-f] triazine derivatives to optimize their biological activities. These studies have revealed important insights into the relationship between structural modifications and pharmacological properties.
According to research findings, biological activity is maintained with substitution at positions 5 or 6, but not 7, suggesting that the former positions are promising sites for introducing side chains that modulate physicochemical properties . This positional preference has guided the design and development of Pyrrolo[2,1-f] triazine derivatives with enhanced biological activities and improved drug-like properties.
In the context of VEGFR-2 inhibition, SAR studies at the C-5 and C-6 positions of the 4-(3-hydroxy-4-methylphenylamino)pyrrolo[2,1-f] triazine template have led to compounds with good in vitro potency . Notably, glucuronidation of the phenol group, which can be a metabolic liability, is mitigated by incorporation of a basic amino group on the C-6 side chain of the pyrrolotriazine nucleus . This demonstrates how structural modifications can be used to address potential metabolic issues and improve the pharmacokinetic properties of Pyrrolo[2,1-f] triazine derivatives.
For ALK inhibition, studies have shown that the stereochemistry of substituents can strongly influence biological activity. For instance, among piperidine-3-ol-derived pyrrolotriazines, the trans-4-aryl-piperidine-3-ol was found to be most active, indicating a strong influence of stereochemistry on biological activity . This highlights the importance of three-dimensional structure in determining the interaction of Pyrrolo[2,1-f] triazine derivatives with their biological targets.
Key Derivatives and Applications
The versatility of the Pyrrolo[2,1-f][1,2,] triazine scaffold is evident in its application across multiple therapeutic areas. The ability to introduce diverse substituents at different positions of the scaffold has enabled the development of compounds with targeted biological activities and improved pharmacological properties.
In the context of kinase inhibition, the Pyrrolo[2,1-f] triazine scaffold effectively mimics the well-known quinazoline kinase inhibitor scaffold, providing an alternative structural platform for the development of kinase inhibitors with potentially improved properties . Preliminary inhibition studies with varying ATP concentrations suggest that, like the quinazoline-based kinase inhibitors, the pyrrolotriazine-based inhibitors bind in the ATP pocket .
The incorporation of Pyrrolo[2,1-f] triazine into remdesivir highlights its importance in antiviral drug development. The efficient synthesis of this scaffold from readily available starting materials has been crucial for ensuring the supply of this important intermediate for the production of antiviral drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume